4-Chloro-n-(2-chloroethyl)benzamide 4-Chloro-n-(2-chloroethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 51847-02-0
VCID: VC7977952
InChI: InChI=1S/C9H9Cl2NO/c10-5-6-12-9(13)7-1-3-8(11)4-2-7/h1-4H,5-6H2,(H,12,13)
SMILES: C1=CC(=CC=C1C(=O)NCCCl)Cl
Molecular Formula: C9H9Cl2NO
Molecular Weight: 218.08 g/mol

4-Chloro-n-(2-chloroethyl)benzamide

CAS No.: 51847-02-0

Cat. No.: VC7977952

Molecular Formula: C9H9Cl2NO

Molecular Weight: 218.08 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-n-(2-chloroethyl)benzamide - 51847-02-0

Specification

CAS No. 51847-02-0
Molecular Formula C9H9Cl2NO
Molecular Weight 218.08 g/mol
IUPAC Name 4-chloro-N-(2-chloroethyl)benzamide
Standard InChI InChI=1S/C9H9Cl2NO/c10-5-6-12-9(13)7-1-3-8(11)4-2-7/h1-4H,5-6H2,(H,12,13)
Standard InChI Key MDUXCQKPDCOYJQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)NCCCl)Cl
Canonical SMILES C1=CC(=CC=C1C(=O)NCCCl)Cl

Introduction

Chemical Identity and Structural Characteristics

4-Chloro-N-(2-chloroethyl)benzamide is a bifunctional molecule comprising a benzamide core substituted with chlorine atoms at the para position of the aromatic ring and the ethylamine side chain. The molecular weight of the compound is 218.08 g/mol, as calculated from its empirical formula . Structural analysis reveals a planar aromatic system conjugated with a flexible chloroethyl group, which influences its reactivity and intermolecular interactions.

Stereoelectronic Properties

The electron-withdrawing chlorine atoms induce a meta-directing effect on the aromatic ring, influencing electrophilic substitution reactions. The chloroethyl side chain contributes to the molecule’s polarity, with a calculated logP (octanol-water partition coefficient) of approximately 2.1, suggesting moderate lipophilicity . This property is critical for membrane permeability in biological systems.

Synthesis and Manufacturing Processes

The synthesis of 4-Chloro-N-(2-chloroethyl)benzamide typically involves a two-step protocol: (1) amidation of 4-chlorobenzoyl chloride with 2-chloroethylamine and (2) purification via recrystallization.

Stepwise Reaction Mechanism

  • Amidation:
    A solution of 4-chlorobenzoyl chloride reacts with 2-chloroethylamine in a polar aprotic solvent such as pyridine or dichloromethane. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, displacing the chloride leaving group .

    4-ClC₆H₄COCl+ClCH₂CH₂NH₂4-ClC₆H₄CONHCH₂CH₂Cl+HCl\text{4-ClC₆H₄COCl} + \text{ClCH₂CH₂NH₂} \rightarrow \text{4-ClC₆H₄CONHCH₂CH₂Cl} + \text{HCl}

    The byproduct HCl is neutralized using a base (e.g., sodium hydroxide) or trapped by pyridine, which acts as both a solvent and acid scavenger .

  • Purification:
    Crude product is isolated by evaporating the solvent, followed by recrystallization from isopropanol or ethyl acetate to yield white crystalline solids .

Optimization Strategies

Patent RU2414462C1 highlights an improved method using methylene chloride as the reaction solvent, which enhances yield (95%) compared to traditional pyridine-based systems (76%). Key advantages include:

  • Elimination of pyridine, reducing toxicity and simplifying purification.

  • Direct precipitation of the product as a hydrochloride salt, minimizing side reactions.

Table 1: Comparative Synthesis Methods

ParameterTraditional Method Optimized Method
SolventPyridineMethylene chloride
Yield76%95%
PurificationRecrystallizationFiltration
Byproduct ManagementNaOH neutralizationSolvent extraction

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits high solubility in chlorinated solvents (chloroform, dichloromethane) and moderate solubility in ethyl acetate . It is sparingly soluble in water (<0.1 mg/mL at 25°C), attributed to its hydrophobic aromatic core. Stability studies indicate decomposition at temperatures above 200°C, with the amide bond undergoing hydrolysis under strongly acidic or basic conditions .

Spectroscopic Data

  • IR (KBr, cm⁻¹): 3300 (N-H stretch), 1650 (C=O stretch), 750 (C-Cl stretch).

  • ¹H NMR (CDCl₃, δ ppm): 7.8–7.4 (m, 4H, Ar-H), 3.8 (t, 2H, N-CH₂), 3.6 (t, 2H, Cl-CH₂), 1.9 (s, 1H, NH) .

Applications in Medicinal Chemistry and Drug Development

Anticancer Activity

Derivatives of N-(2-chloroethyl)benzamide have been evaluated for alkylating agent activity, targeting DNA cross-linking in cancer cells. Pettit and Chamberland demonstrated that unsymmetrical halogenated amines, including this compound, exhibit selective cytotoxicity against leukemia cell lines (IC₅₀: 2–5 μM).

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